2-Fluoro-N-methylaniline hydrochloride
Overview
Description
2-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It consists of a benzene ring substituted with a fluorine atom at the second position and an N-methylamine group at the first position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-N-methylaniline hydrochloride typically involves the reaction of a nitrobenzene derivative with a reducing agent to form 2-Fluoro-N-methylaniline, followed by protonation with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution:
Reduction: The nitro group in the precursor can be reduced to an amine group using common reducing agents.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used for the reduction of nitro groups.
Electrophilic Reagents: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced onto the benzene ring under appropriate conditions.
Major Products:
Substituted Anilines: Depending on the electrophile used, various substituted anilines can be formed.
Scientific Research Applications
2-Fluoro-N-methylaniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
its structure suggests potential interactions with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks the N-methyl group, leading to different reactivity and applications.
N-Methylaniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-N-methylaniline: Fluorine atom is positioned differently, affecting its chemical behavior and applications.
Uniqueness: 2-Fluoro-N-methylaniline hydrochloride is unique due to the combined presence of the fluorine atom and the N-methylamine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUPJDGVSNCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675162 | |
Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-14-6 | |
Record name | Benzenamine, 2-fluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.